4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic core. Its structure incorporates a benzyl group at position 4, a sec-butylamino-acetyl moiety at position 2, and an N-isopropyl carboxamide at position 6.
Properties
IUPAC Name |
4-benzyl-2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-5-17(4)28-22(33)15-31-26(36)32-21-13-19(23(34)27-16(2)3)11-12-20(21)24(35)30(25(32)29-31)14-18-9-7-6-8-10-18/h6-13,16-17H,5,14-15H2,1-4H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCJJNPWIQSRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N(C2=N1)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure features a complex arrangement of triazole and quinazoline moieties that contribute to its biological effects. The presence of the benzyl and sec-butylamino groups may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives have been shown to induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer proliferation.
Anticancer Mechanisms
The primary mechanism of action for this compound appears to be through the induction of apoptosis in cancer cells. Studies have demonstrated that related compounds can trigger apoptotic pathways in human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with varying efficacy.
Case Studies
- Induction of Apoptosis : A study on structurally similar compounds reported IC50 values ranging from 5.7 to 12.2 μM against U-937 cells. The compounds induced apoptosis in a time and concentration-dependent manner without affecting tubulin polymerization or CDK activity significantly .
- Enzyme Inhibition : In vitro assays showed that certain derivatives did not significantly inhibit tubulin polymerization at concentrations up to 20 μM. This suggests that the mechanism of action may not involve traditional pathways such as tubulin assembly inhibition .
Synthesis and Evaluation
The synthesis of the compound has been documented with a focus on structure-activity relationships (SAR). Modifications to the benzyl and amino substituents were evaluated for their impact on biological activity.
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4-benzyl | 5.7 | U-937 | Apoptosis induction |
| 4-benzyl | 12.2 | SK-MEL-1 | Apoptosis induction |
| CA-4 | 1.2 | Tubulin | Strong inhibition of polymerization |
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectroscopic Characterization
Spectroscopic methods (NMR, IR, MS) are critical for structural validation. Comparisons include:
Table 2: NMR Chemical Shifts (Selected Peaks)
Substituent Effects on Physicochemical Properties
Substituent position and electronic nature significantly influence properties:
- Benzothiazole carboxamides : Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce solubility. Intramolecular hydrogen bonding (e.g., in 5-hydroxy-flavones) can alter retention behavior in chromatography .
- Tetrahydroimidazopyridines : Bulky groups (e.g., phenethyl) increase molecular weight and may hinder crystallinity, as seen in the lower yield (51%) for 1l .
- Target Compound : The benzyl and sec-butyl groups likely increase lipophilicity (logP >3 predicted), while the N-isopropyl carboxamide may introduce steric hindrance affecting receptor binding.
Molecular Descriptors and QSAR Relevance
highlights the role of van der Waals descriptors and electronic parameters in predicting bioactivity . For the target compound:
- Topological descriptors : High connectivity due to the fused triazoloquinazoline ring.
- Electronic descriptors : Electron-deficient core may enhance interactions with polar residues in enzyme active sites.
- Comparison : Unlike simpler benzothiazoles, the target’s multi-ring system could improve binding affinity but reduce metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
